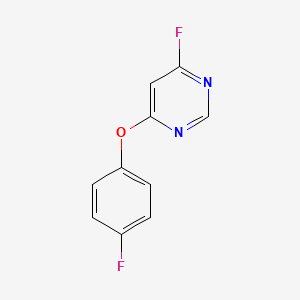

4-Fluoro-6-(4-fluorophenoxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-6-(4-fluorophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H6F2N2O and its molecular weight is 208.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-Fluoro-6-(4-fluorophenoxy)pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the growth of ovarian cancer cells with a GI50 value of 0.33 μM, demonstrating a selectivity index indicative of their potential as targeted therapies .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory activities of pyrimidine derivatives, including this compound. It has been found to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests its potential use in treating inflammatory diseases.

Antimicrobial Properties

Fluorinated pyrimidines have been noted for their enhanced antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of fluorine significantly boosts biocidal effects, making these compounds candidates for developing new antimicrobial agents .

Inhibition of Collagenase

A notable application of pyrimidine derivatives is in the inhibition of collagenase (MMP-13), which is crucial in treating degenerative joint diseases. Compounds similar to this compound have been shown to selectively inhibit this enzyme, potentially leading to therapeutic advancements in osteoarthritis treatment .

Dual Binding Affinity

Recent investigations into novel pyrido[1,2-c]pyrimidine derivatives demonstrated that modifications could yield compounds with dual binding affinities for serotonin receptors (5-HT1A and SERT). This dual action is promising for developing antidepressants with fewer side effects compared to current therapies .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic displacement at activated positions. Key examples include:

Halogen Replacement

-

Chlorine substitution : In a model reaction, 2,4-dichloro-5-fluoropyrimidine reacts with 4-fluorophenol under basic conditions to yield 2-chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine.

-

Thiolation : Treatment with thiophenol in acetone/water using NaOH yields sulfur-substituted derivatives (e.g., 2-chloro-4-phenyl-6-(phenylthio)pyrimidine) .

Conditions :

| Substrate | Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | 4-Fluorophenol | NaOH, acetone, 2 h | 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine | 71% |

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization at halogenated positions:

Suzuki-Miyaura Coupling

-

Reaction of 2,6-dichloropyrimidine-4-carboxylic acid with phenylboronic acid using Pd(OAc)₂/PPh₃ in THF produces aryl-substituted pyrimidines .

Representative Protocol :

-

Catalyst : Pd(OAc)₂ (2 mol%), PPh₃ (3 mol%)

-

Base : 1 M Na₂CO₃

-

Solvent : THF, reflux, 6 h

Carboxamide Formation

-

Pyrimidine-4-carboxylic acid derivatives react with amines (e.g., morpholine, 3-hydroxypyrrolidine) to form carboxamides under standard coupling conditions .

Example :

-

Substrate : 2-Chloro-6-phenylpyrimidine-4-carboxylic acid

-

Reagent : (S)-3-Hydroxypyrrolidine, EDCl/HOBt

Electrophilic Substitution

The electron-rich phenoxy group directs electrophiles to specific ring positions (e.g., nitration, sulfonation), though direct examples for this compound require extrapolation from similar systems .

Cyclocondensation Reactions

Fluorinated pyrimidines participate in heterocycle formation:

-

Pyrazole synthesis : Reaction with hydrazines under acidic conditions yields fluorinated pyrazoles .

-

Quinoline derivatives : Heating with formamide or phenyl isocyanate generates bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines) .

Biological Activity and Drug Development

While beyond pure chemical reactivity, derivatives of this compound exhibit pharmacological relevance:

Eigenschaften

IUPAC Name |

4-fluoro-6-(4-fluorophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIBFDAYWGSVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.